2-Fluoro-6-phenoxybenzaldehyde
Overview
Description
2-Fluoro-6-phenoxybenzaldehyde is an organic compound with the molecular formula C₁₃H₉FO₂ and a molecular weight of 216.21 g/mol . It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluoro group at the 2-position and a phenoxy group at the 6-position of the benzaldehyde ring. This compound is primarily used in research and development within the fields of chemistry and biology .
Preparation Methods
The synthesis of 2-Fluoro-6-phenoxybenzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with phenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxy group replaces a hydrogen atom on the benzaldehyde ring.
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis is well-established and can be scaled up with appropriate adjustments to reaction conditions and purification processes .
Chemical Reactions Analysis
2-Fluoro-6-phenoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran (THF), and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Fluoro-6-phenoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-phenoxybenzaldehyde is primarily related to its ability to interact with specific molecular targets through its functional groups. The fluoro group enhances the compound’s reactivity and stability, while the phenoxy group can participate in hydrogen bonding and other interactions with biological molecules . These interactions can influence various biochemical pathways, making the compound useful in research focused on understanding molecular mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
2-Fluoro-6-phenoxybenzaldehyde can be compared with other fluorinated benzaldehyde derivatives, such as:
2-Fluorobenzaldehyde: Lacks the phenoxy group, making it less versatile in certain chemical reactions.
4-Fluoro-3-phenoxybenzaldehyde: Has a different substitution pattern, which can affect its reactivity and applications.
2-Fluoro-5-phenoxybenzaldehyde: Similar structure but with the phenoxy group at a different position, leading to variations in chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-fluoro-6-phenoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPPVEMCDSSXCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641029 | |
Record name | 2-Fluoro-6-phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-68-4 | |
Record name | 2-Fluoro-6-phenoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902836-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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